molecular formula C10H16BrNO B1519606 3-[1-(Ethylamino)ethyl]phenol hydrobromide CAS No. 1170975-91-3

3-[1-(Ethylamino)ethyl]phenol hydrobromide

Cat. No. B1519606
CAS RN: 1170975-91-3
M. Wt: 246.14 g/mol
InChI Key: KVLACKHUCKKTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Ethylamino)ethyl]phenol hydrobromide (3-EAPB) is a hydrobromide salt of 3-[1-(Ethylamino)ethyl]phenol, which is a synthetic organic compound used in a variety of scientific research applications. This compound was first synthesized in the late 1950s, and it has since been used in a wide range of studies, from biochemical and physiological effects to laboratory experiments.

Scientific Research Applications

Antioxidant Activities

Structure-antioxidant activity relationship

The study by Jinxiang Chen et al. (2020) explored the antioxidant activities of phenolic acids, investigating the influence of methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups on their antioxidant capabilities. This research is relevant due to the structural similarity of phenolic compounds to the query chemical, providing insights into how functional groups affect antioxidant activities. The study utilized DPPH and FRAP assays alongside theoretical calculations to elucidate the mechanisms behind the antioxidant activities of phenolic acids, suggesting that substituents on the benzene ring significantly impact these activities Chen et al., 2020.

Chemical Synthesis and Reactivity

Synthesis of tetrahydropyridines

Xue-Feng Zhu et al. (2003) reported on the synthesis of tetrahydropyridines via [4 + 2] annulation, employing ethyl 2-methyl-2,3-butadienoate and N-tosylimines. The process highlights the versatility of ethyl-based compounds in facilitating chemical reactions, relevant for understanding the reactivity of ethylaminoethyl groups in synthetic chemistry Zhu et al., 2003.

Novel Chemical Reactions

Chloroacetylated β-enamino compounds

The work by Mara E. F. Braibante et al. (2002) delves into the synthesis and reactivity of chloroacetylated β-enamino compounds, which is pertinent due to the structural and functional relevance to the ethylaminoethyl group. This research sheds light on the potential for creating polyfunctionalized heterocyclic compounds, demonstrating the diverse reactivity of chloroacetylated intermediates in the formation of complex chemical structures Braibante et al., 2002.

Pharmaceutical and Biomedical Applications

Intracellular delivery by ethosomal carriers

E. Touitou et al. (2001) explored the efficiency of ethosomes, phospholipid vesicular carriers containing ethanol, for the transcellular delivery of molecules into 3T3 fibroblasts. This study is relevant for understanding the potential biomedical applications of ethylaminoethyl-containing compounds in drug delivery systems, emphasizing the role of ethanolic solutions in enhancing cellular penetration of therapeutic agents Touitou et al., 2001.

properties

IUPAC Name

3-[1-(ethylamino)ethyl]phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.BrH/c1-3-11-8(2)9-5-4-6-10(12)7-9;/h4-8,11-12H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLACKHUCKKTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC(=CC=C1)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(Ethylamino)ethyl]phenol hydrobromide
Reactant of Route 2
Reactant of Route 2
3-[1-(Ethylamino)ethyl]phenol hydrobromide
Reactant of Route 3
Reactant of Route 3
3-[1-(Ethylamino)ethyl]phenol hydrobromide
Reactant of Route 4
Reactant of Route 4
3-[1-(Ethylamino)ethyl]phenol hydrobromide
Reactant of Route 5
Reactant of Route 5
3-[1-(Ethylamino)ethyl]phenol hydrobromide
Reactant of Route 6
Reactant of Route 6
3-[1-(Ethylamino)ethyl]phenol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.